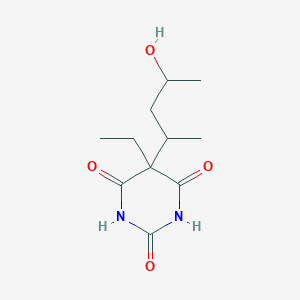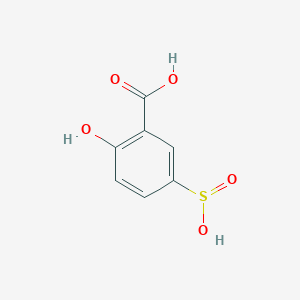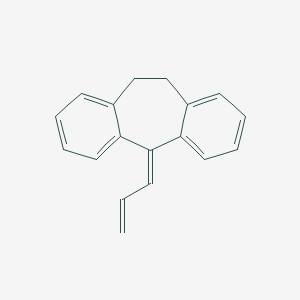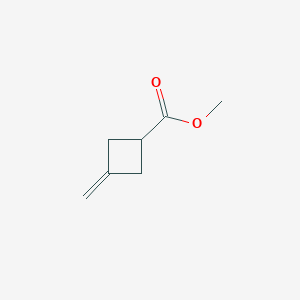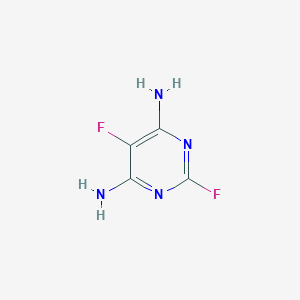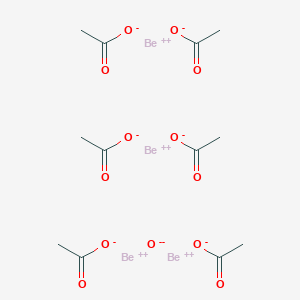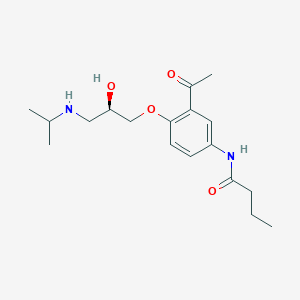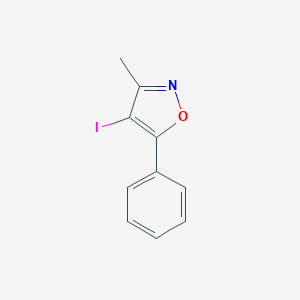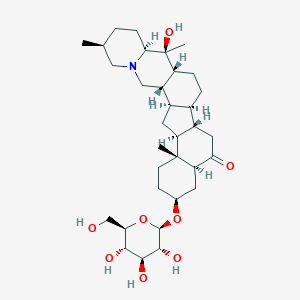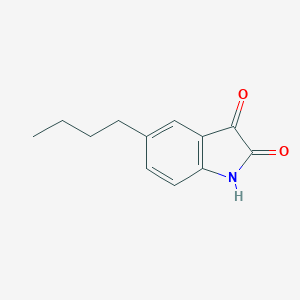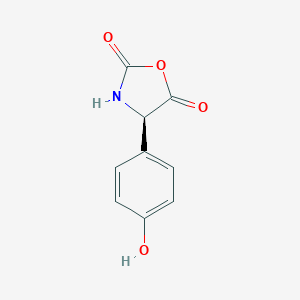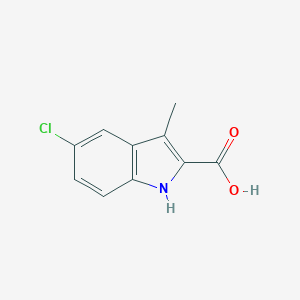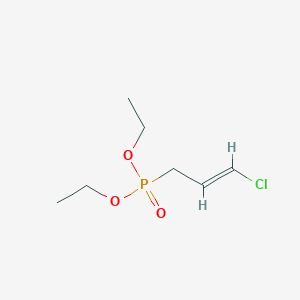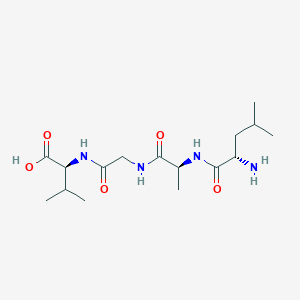
Leucyl-alanyl-glycyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucyl-alanyl-glycyl-valine (L-Ala-Gly-L-Val or LAGV) is a tetrapeptide that has been widely studied in the field of biochemistry and pharmacology. It is composed of four amino acids, namely leucine, alanine, glycine, and valine, and is synthesized through a variety of methods. LAGV has been found to have a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mecanismo De Acción
The mechanism of action of LAGV is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. LAGV has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, and to decrease oxidative stress.
Efectos Bioquímicos Y Fisiológicos
LAGV has a range of biochemical and physiological effects, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, as well as neuroprotective effects. LAGV has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LAGV has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential for degradation and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of LAGV. One area of interest is the development of LAGV-based therapies for the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the study of LAGV's anti-cancer properties, with the aim of developing LAGV-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of LAGV and its potential applications in scientific research.
Métodos De Síntesis
LAGV can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis is the most commonly used method and involves the stepwise addition of protected amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, while enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds.
Aplicaciones Científicas De Investigación
LAGV has been studied extensively for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. LAGV has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
17195-26-5 |
|---|---|
Nombre del producto |
Leucyl-alanyl-glycyl-valine |
Fórmula molecular |
C16H30N4O5 |
Peso molecular |
358.43 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |
Clave InChI |
VWWKKDNCCLAGRM-GVXVVHGQSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Otros números CAS |
17195-26-5 |
Secuencia |
LAGV |
Sinónimos |
Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



